molecular formula C10H20N2O2 B13547854 Methyl 2-(piperazin-1-yl)pentanoate

Methyl 2-(piperazin-1-yl)pentanoate

Katalognummer: B13547854
Molekulargewicht: 200.28 g/mol
InChI-Schlüssel: UZZYQLDFRSLADJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(piperazin-1-yl)pentanoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound is characterized by the presence of a piperazine ring attached to a pentanoate ester group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(piperazin-1-yl)pentanoate typically involves the reaction of piperazine with methyl 2-bromopentanoate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(piperazin-1-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Methyl 2-(piperazin-1-yl)pentanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-(piperazin-1-yl)pentanoate involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it is believed to inhibit the function of bacterial enzymes, leading to cell death. In anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR), thereby preventing cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 2-(piperazin-1-yl)pentanoate stands out due to its versatile chemical reactivity and wide range of applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential in pharmaceutical development make it a valuable compound for scientific exploration.

Eigenschaften

Molekularformel

C10H20N2O2

Molekulargewicht

200.28 g/mol

IUPAC-Name

methyl 2-piperazin-1-ylpentanoate

InChI

InChI=1S/C10H20N2O2/c1-3-4-9(10(13)14-2)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3

InChI-Schlüssel

UZZYQLDFRSLADJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C(=O)OC)N1CCNCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.